molecular formula C11H12N2O2 B8373313 2,3,4,5-tetrahydro-3,3-dimethyl-2,4-dioxo-1H-1,5-benzodiazepine

2,3,4,5-tetrahydro-3,3-dimethyl-2,4-dioxo-1H-1,5-benzodiazepine

Cat. No. B8373313
M. Wt: 204.22 g/mol
InChI Key: XOZUJOKBTOCLAX-UHFFFAOYSA-N
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Description

2,3,4,5-tetrahydro-3,3-dimethyl-2,4-dioxo-1H-1,5-benzodiazepine is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,4,5-tetrahydro-3,3-dimethyl-2,4-dioxo-1H-1,5-benzodiazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5-tetrahydro-3,3-dimethyl-2,4-dioxo-1H-1,5-benzodiazepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3,4,5-tetrahydro-3,3-dimethyl-2,4-dioxo-1H-1,5-benzodiazepine

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3,3-dimethyl-1,5-dihydro-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C11H12N2O2/c1-11(2)9(14)12-7-5-3-4-6-8(7)13-10(11)15/h3-6H,1-2H3,(H,12,14)(H,13,15)

InChI Key

XOZUJOKBTOCLAX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2NC1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

43.0 g of diethyl dimethylmalonate and thereafter 24.7 g of o-phenylenediamine were added to a sodium ethylate solution freshly prepared from 10.5 g of sodium and 400 ml of abs. ethanol under argon. The reaction mixture was heated continuously to 180° C. in the course of 2 hours, whereby ethanol was distilled off continuously. After cooling the dried residue was triturated with dilute hydrochloric acid, the precipitate was filtered off and washed with water and ethanol. After drying in a high vacuum there were obtained 30.2 g of 2,3,4,5-tetrahydro-3,3-dimethyl-2,4-dioxo-1H-1,5-benzodiazepine as a brownish powder, m.p.>270° C. This product was added portionwise under argon to 17.0 g of sodium hydride (about 55%) in 300 ml of abs. dimethylformamide at 0° C. After the exothermic reaction had faded away 27.6 ml of methyl iodide were added and the reaction mixture was warmed to room temperature. Thereafter, it was poured on ice and extracted with ethyl acetate. The extract was washed with water and saturated sodium chloride solution, dried and concentrated up to crystallization. There were obtained 29.5 g of 2,3,4,5-tetrahydro-1,3,3,5-tetramethyl-2,4-dioxo-1H-1,5-benzodiazepine, m.p. 159°-160° C.
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43 g
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10.5 g
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